2-Methoxy-D3-ethanol

CAS No.: 97840-77-2

Cat. No.: VC2861090

Molecular Formula: C3H8O2

Molecular Weight: 79.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97840-77-2 |

|---|---|

| Molecular Formula | C3H8O2 |

| Molecular Weight | 79.11 g/mol |

| IUPAC Name | 2-(trideuteriomethoxy)ethanol |

| Standard InChI | InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3/i1D3 |

| Standard InChI Key | XNWFRZJHXBZDAG-FIBGUPNXSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])OCCO |

| SMILES | COCCO |

| Canonical SMILES | COCCO |

Introduction

Chemical Structure and Properties

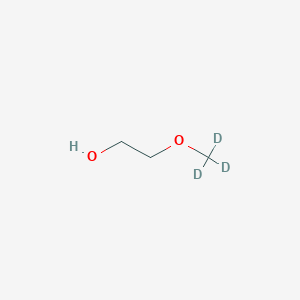

2-Methoxy-D3-ethanol, also known as 2-(trideuteriomethoxy)ethanol in IUPAC nomenclature, is characterized by the molecular formula C3D3H5O2 and a molecular weight of 79.1129 g/mol . The compound is structurally similar to conventional 2-methoxyethanol, except that the three hydrogen atoms in the methoxy group are replaced by deuterium atoms.

Molecular Identity and Nomenclature

The chemical properties of 2-Methoxy-D3-ethanol are well-documented and can be summarized in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 97840-77-2 |

| Molecular Formula | C3D3H5O2 |

| Molecular Weight | 79.1129 g/mol |

| Accurate Mass | 79.0713 |

| SMILES Notation | [2H]C([2H])([2H])OCCO |

| InChI | InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3/i1D3 |

| IUPAC Name | 2-(trideuteriomethoxy)ethanol |

| Unlabelled Counterpart CAS | 109-86-4 |

The compound contains a trideuteriomethoxy group (-OCD3) attached to an ethanol moiety, resulting in selective deuterium labeling that makes it valuable for various analytical applications .

Applications and Uses

The primary applications of 2-Methoxy-D3-ethanol center around its utility as a stable isotope-labeled analytical standard. The strategic deuterium labeling provides unique advantages in various analytical and research contexts.

Analytical Chemistry Applications

In analytical chemistry, 2-Methoxy-D3-ethanol serves as an internal standard for quantitative analysis using mass spectrometry. The deuterium labeling creates a mass shift in the molecular fragments, allowing for precise differentiation between the analyte and the standard during analysis. This property is particularly valuable in:

-

Environmental monitoring for 2-methoxyethanol contamination

-

Occupational exposure assessments

-

Metabolic studies of glycol ethers

-

Pharmaceutical quality control processes

The compound is classified as a stable isotope-labeled analytical standard, indicating its primary role in calibration and standardization of analytical methods .

Research Applications

In research settings, 2-Methoxy-D3-ethanol facilitates mechanistic studies of chemical reactions involving 2-methoxyethanol. The deuterium labeling allows researchers to track reaction pathways and determine kinetic isotope effects. This information provides valuable insights into reaction mechanisms and transition states.

Additionally, the compound can serve as a building block for synthesizing more complex deuterium-labeled molecules. For example, it may play a role in the synthesis of deuterated agrochemicals like metsulfuron-methyl-D3, where deuterated methoxy groups are required .

Synthesis and Production

The synthesis of deuterated compounds typically involves specialized techniques to incorporate the deuterium atoms at specific positions.

Production Challenges

The production of deuterated compounds like 2-Methoxy-D3-ethanol presents several challenges, including:

These factors contribute to the relatively high cost of deuterated compounds and their limited availability compared to their non-deuterated counterparts.

Market Analysis and Availability

The market for deuterated compounds like 2-Methoxy-D3-ethanol is specialized and primarily driven by research and analytical needs.

Market Status

Deuterated compounds represent a niche segment within the broader chemicals market, with applications primarily in research, pharmaceutical development, and analytical science. 2-Methoxy-D3-ethanol is typically available from specialized chemical suppliers that focus on isotopically labeled compounds and analytical standards .

As of April 2025, comprehensive market research reports are available for related compounds like 2-Methoxy-d3-ethanol-1,1,2,2-d4, suggesting commercial interest in these deuterated derivatives . These reports typically cover:

-

Global and regional market assessments

-

Price trends

-

Major producers and suppliers

-

Consumer identification

Product Availability

2-Methoxy-D3-ethanol is available from specialty chemical suppliers, typically in small quantities suitable for research and analytical applications. Standard packaging often includes units of 0.25g for the neat form . For more heavily deuterated variants like 2-Methoxy-d3-ethanol-1,1,2,2-d4, smaller packaging (10mg) is common .

Suppliers often note restrictions related to shipping and handling of these compounds, including:

-

Documentation requirements to meet relevant regulations

-

Freight restrictions

-

Additional handling fees

Some suppliers classify these products as "made to order," indicating that they are produced only when specifically requested, which can impact lead times and availability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume